N-(4-ethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(4-ethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is an organic compound with a complex structure that includes ethoxyphenyl, pyridinyl, and triazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps. The starting materials include 4-ethoxyphenylamine, pyridine-3-carboxylic acid, and other reagents necessary for forming the triazole ring and the sulfanyl linkage. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the laboratory synthesis methods to scale up the process. This includes using larger reactors, continuous flow systems, and automated controls to maintain reaction conditions. The goal is to achieve consistent quality and efficiency while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfanyl group or the aromatic rings.
Reduction: This can affect the triazole ring or other functional groups.
Substitution: Particularly nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary but often involve specific solvents, temperatures, and pH levels to optimize the reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings .
Scientific Research Applications
N-(4-ethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazole ring and sulfanyl group are key functional groups that can interact with enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethoxyphenyl)-3-oxo-butanamide
- N-(4-ethoxyphenyl)-3-methylbenzamide
- N-(4-((pyridin-4-ylmethyl)-sulfamoyl)-phenyl)-acetamide
Uniqueness
N-(4-ethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its combination of ethoxyphenyl, pyridinyl, and triazolyl groups.
Properties
CAS No. |
477329-73-0 |
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Molecular Formula |
C25H25N5O3S |
Molecular Weight |
475.6 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H25N5O3S/c1-3-32-21-11-7-19(8-12-21)27-23(31)17-34-25-29-28-24(18-6-5-15-26-16-18)30(25)20-9-13-22(14-10-20)33-4-2/h5-16H,3-4,17H2,1-2H3,(H,27,31) |
InChI Key |
JMLMTRFSYAWDQP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OCC)C4=CN=CC=C4 |
Origin of Product |
United States |
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